3-{[(3-Chlorophenyl)sulfonyl](methyl)amino}thiophene-2-carboxylic acid
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Overview
Description
3-(N-methyl-3-chlorobenzenesulfonamido)thiophene-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(N-methyl-3-chlorobenzenesulfonamido)thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring followed by the introduction of the sulfonamide group. The process may involve:
Formation of Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency .
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
3-(N-methyl-3-chlorobenzenesulfonamido)thiophene-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(N-methyl-3-chlorobenzenesulfonamido)thiophene-2-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Comparison:
Properties
Molecular Formula |
C12H10ClNO4S2 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)sulfonyl-methylamino]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO4S2/c1-14(10-5-6-19-11(10)12(15)16)20(17,18)9-4-2-3-8(13)7-9/h2-7H,1H3,(H,15,16) |
InChI Key |
HZMHZSNRDLGEJX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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